molecular formula C12H15ClN2O2 B3316419 4-amino-2-chloro-N-(oxolan-2-ylmethyl)benzamide CAS No. 953891-10-6

4-amino-2-chloro-N-(oxolan-2-ylmethyl)benzamide

Cat. No. B3316419
CAS RN: 953891-10-6
M. Wt: 254.71 g/mol
InChI Key: UBSJLGYOTPPQSI-UHFFFAOYSA-N
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Description

“4-amino-2-chloro-N-(oxolan-2-ylmethyl)benzamide” is a chemical compound with the molecular formula C12H15ClN2O2 . It has a molecular weight of 254.71 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzamide core with an amino group at the 4-position and a chloro group at the 2-position . The benzamide nitrogen is substituted with an oxolan-2-ylmethyl group .


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.274±0.06 g/cm3 and a predicted boiling point of 450.3±35.0 °C .

Scientific Research Applications

Gastrointestinal Diagnostic and Treatment Applications

  • Metoclopramide, a compound structurally similar to 4-amino-2-chloro-N-(oxolan-2-ylmethyl)benzamide, is used in gastrointestinal diagnostics and the treatment of various types of vomiting and gastro-intestinal disorders. It aids in radiological identification of lesions in the small intestine, facilitates small intestine biopsy, and eases emergency endoscopy in upper gastro-intestinal hemorrhage. Moreover, it shows potential in symptomatic relief in dyspepsia, vertigo, reflux oesophagitis, and hiccups. However, its effectiveness in these areas requires further trials (Pinder et al., 2012).

Antitumor Activity

  • Imidazole derivatives, which share a common moiety with this compound, have been studied for their antitumor activities. Some of these derivatives have progressed beyond preclinical testing stages, indicating their potential in the development of new antitumor drugs and compounds with various biological properties (Iradyan et al., 2009).

Synthesis and Structural Properties

  • The compound's structural and synthetic properties have been explored, highlighting its potential in the synthesis of novel compounds with significant structural and spectroscopic properties. For instance, the reaction of chloral with substituted anilines and thioglycolic acid yielded a series of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, indicating the compound's versatility in chemical synthesis (Issac & Tierney, 1996).

Pharmaceutical Applications

  • Detailed reviews on the chemistry and pharmacology of non-fentanil novel synthetic opioid receptor agonists, including N-substituted benzamides, highlight the compound's potential in developing new psychoactive substances. These substances, due to their structure and activity, are of interest for further pharmacological studies (Sharma et al., 2018).

properties

IUPAC Name

4-amino-2-chloro-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c13-11-6-8(14)3-4-10(11)12(16)15-7-9-2-1-5-17-9/h3-4,6,9H,1-2,5,7,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSJLGYOTPPQSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=C(C=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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